Ritobegron ethyl - 255733-81-4

Ritobegron ethyl

Catalog Number: EVT-1577037
CAS Number: 255733-81-4
Molecular Formula: C23H31NO5
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ritobegron ethyl, also known as KUC-7483, is a selective agonist for the β3-adrenoceptor, primarily developed for the treatment of overactive bladder. This compound exhibits high selectivity for the bladder while minimizing cardiovascular effects, making it a promising candidate in urology. Ritobegron ethyl is classified under β3-adrenoceptor agonists, which are known to facilitate bladder relaxation and enhance urinary capacity.

Source

Ritobegron was synthesized by Kissei Pharmaceutical Co., Ltd., Japan. Its active form has been studied extensively in various pharmacological contexts, demonstrating its efficacy and safety profile in animal models and early clinical trials .

Classification
  • Type: β3-Adrenoceptor Agonist
  • CAS Number: 476333-91-2
  • Molecular Formula: C23H32ClNO5
  • Molecular Weight: 438 g/mol
  • IUPAC Name: Ethyl 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetate; hydrochloride.
Synthesis Analysis

Methods

The synthesis of ritobegron ethyl involves several steps that include key reactions such as bromination, reduction, and esterification. A notable method developed for large-scale synthesis utilizes a streamlined approach to enhance yield and efficiency.

  1. Bromination: Initiates the synthesis by converting 5-bromo-1-naphthaldehyde into a more reactive intermediate.
  2. Wolff-Kischner Reduction: This step reduces the aldehyde to a corresponding alkane.
  3. Grignard Reaction: Forms carbon-carbon bonds essential for building the complex structure of ritobegron.
  4. Esterification: The final step involves forming the ethyl ester, which significantly enhances the pharmacokinetic properties of the compound .

Technical Details

Molecular Structure Analysis

Structure

Ritobegron ethyl features a complex molecular structure characterized by multiple functional groups that contribute to its activity as a β3-adrenoceptor agonist. The molecular structure can be represented using various notations:

  • InChI Key: SDZAMDXEQUMDBE-DQFHVVJASA-N
  • Canonical SMILES: CCOC(=O)COC1=CC(=C(C=C1C)CCNC@@HC@@HO)C.Cl.

Data

The compound appears as a solid powder with a purity exceeding 98% when properly stored. Its stability and shelf life are significant factors for research applications.

Chemical Reactions Analysis

Ritobegron undergoes various chemical reactions that are critical for its synthesis and potential modifications:

  1. Bromination: Enhances reactivity at specific sites on the aromatic ring.
  2. Reduction Reactions: Convert functional groups into more stable forms.
  3. Esterification: Alters solubility and absorption characteristics.

These reactions are pivotal in determining the pharmacological properties of ritobegron and its derivatives.

Mechanism of Action

Process

Ritobegron acts primarily through selective activation of β3-adrenoceptors located in the bladder. This mechanism leads to:

  • Relaxation of detrusor smooth muscle.
  • Increased bladder capacity.
  • Reduced intravesical pressure.

The agonistic action on these receptors results in enhanced urinary function without significant cardiovascular side effects, making it a favorable option for patients with overactive bladder .

Data

In preclinical studies, ritobegron has shown substantial efficacy in reducing bladder pressure in animal models while maintaining cardiovascular stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Purity: >98%
  • Shelf Life: >2 years under proper storage conditions

Chemical Properties

  • Solubility: Soluble in dimethylsulfoxide and other organic solvents.
  • Stability: Stable under standard laboratory conditions with minimal degradation over time.

These properties are crucial for both laboratory handling and pharmaceutical formulation.

Applications

Ritobegron ethyl is primarily explored for its therapeutic applications in treating overactive bladder syndrome. Its selective action on β3-adrenoceptors presents an innovative approach compared to traditional treatments that may have broader side effects.

Additionally, ongoing research may uncover further applications in related urological conditions or other therapeutic areas where modulation of adrenergic receptors is beneficial .

Introduction to β3-Adrenoceptor Agonists in Urological Therapeutics

β3-adrenoceptor agonists represent a pharmacologically distinct class of therapeutics targeting the Gs-protein-coupled receptors predominantly expressed in urinary bladder detrusor smooth muscle. Activation of β3-adrenoceptors induces detrusor relaxation by stimulating cAMP production, reducing intracellular calcium levels, and suppressing spontaneous microcontractions during bladder filling. This mechanism circumvents the anticholinergic side effects (e.g., dry mouth, constipation) associated with traditional overactive bladder (OAB) treatments. The clinical validation of this class emerged with mirabegron (FDA-approved in 2012), which demonstrated efficacy in reducing urgency incontinence episodes and increasing bladder capacity. Ritobegron ethyl (KUC-7483), discovered by Kissei Pharmaceuticals, was developed as a next-generation β3-agonist with enhanced receptor selectivity and potential for improved clinical outcomes [1] [2].

Historical Development of β3-Adrenoceptor Agonists

The therapeutic targeting of β3-adrenoceptors evolved from early research into adrenoceptor subtypes. Following the molecular cloning of the human β3-adrenoceptor gene in 1989, pharmaceutical development focused on identifying subtype-selective agonists that could modulate urinary bladder function without cardiovascular effects. First-generation compounds like BRL37344 exhibited insufficient selectivity, activating β1/β2 cardiac receptors and causing tachycardia. Subsequent optimization yielded ritobegron ethyl, a structurally novel β3-agonist with a 301-fold selectivity for human β3 over β1 receptors and 32-fold selectivity over β2 receptors in transfected CHO cell assays [3].

Table 1: Evolution of Select β3-Adrenoceptor Agonists for OAB

CompoundDeveloperβ3-Selectivity ProfileDevelopment Status
BRL37344SmithKline BeechamLow selectivity (β1/β2 activity)Preclinical discontinued
MirabegronAstellas20-fold vs β1; 55-fold vs β2FDA/EMA approved (2012)
Ritobegron ethylKissei Pharma301-fold vs β1; 32-fold vs β2Phase 3 completed (discontinued)
SolabegronVeliceptComparable to mirabegronPhase 2 completed
VibegronUrovant Sciences>200-fold vs β1/β2FDA approved (2020)

Ritobegron’s development trajectory included promising preclinical studies (2008–2012) demonstrating bladder relaxation in isolated rat detrusor strips (EC₅₀ = 7.7 × 10⁻⁸ mol/L) and suppression of intravesical pressure in rat cystometry models. Phase 1 trials confirmed tolerability, leading to two Phase 3 trials (NCT01003405, NCT01004315). However, development was halted after failure to meet primary efficacy endpoints, despite favorable preclinical data. Kissei Pharmaceuticals stated the program was "put on hold" due to insufficient clinical response, though detailed results remain unpublished [1] [5] [6].

Therapeutic Potential of Ritobegron Ethyl in Overactive Bladder Pathophysiology

Mechanism of Action and Bladder Selectivity

Ritobegron ethyl functions as a potent full agonist at human β3-adrenoceptors expressed in bladder smooth muscle. Receptor activation stimulates adenylyl cyclase, increasing intracellular cAMP. This triggers protein kinase A (PKA)-dependent inhibition of myosin light chain kinase and activation of large-conductance potassium channels, resulting in detrusor relaxation. Preclinical studies confirmed bladder-specific effects:

  • Organ Bath Studies: In isolated rat bladders, ritobegron induced 97% maximal relaxation of carbachol-precontracted tissue, with SR58894A (β3-antagonist) causing rightward shifts in concentration-response curves (pKB = 6.43), confirming β3-mediated effects [3].
  • Afferent Nerve Inhibition: Like mirabegron, ritobegron suppresses Aδ-fiber and C-fiber afferent activity during bladder filling, reducing urgency signals to the pontine micturition center [5].
  • Cellular Selectivity: Rat studies demonstrated 2,078-fold higher selectivity for bladder over atrial tissue and 14-fold selectivity over uterine tissue, explaining its minimal cardiovascular effects [3].

Key Research Findings and Clinical Translation

In vivo rat cystometry revealed ritobegron (0.4 mg/kg IV) significantly reduced intravesical pressure by 50% (ED₅₀ = 0.4 mg/kg) without altering heart rate or mean blood pressure. This functional bladder selectivity contrasted with nonselective agonists like isoproterenol, which caused tachycardia at equieffective relaxant doses [3]. In cynomolgus monkeys, ritobegron increased bladder capacity and reduced non-voiding contractions, supporting translational potential [3].

Table 2: Preclinical Efficacy of Ritobegron Ethyl in Bladder Models

Model SystemKey FindingPotency/Effect Size
Isolated rat detrusorConcentration-dependent relaxationEC₅₀ = 7.7 × 10⁻⁸ mol/L
Rat cystometry (in vivo)Reduced intravesical pressureED₅₀ = 0.4 mg/kg IV
Monkey cystometryIncreased bladder capacity; reduced contractionsSignificant at 0.3 mg/kg IV
Rat atrial tissueNegligible chronotropic effectSelectivity index: 2,078 (vs bladder)

Despite robust preclinical data, clinical efficacy in Phase 3 trials was insufficient. This discordance may stem from:

  • Species-Specific Receptor Differences: Human β3-adrenoceptors exhibit lower constitutive activity than rodent receptors, potentially reducing ritobegron’s efficacy in patients [2].
  • OAB Heterogeneity: Ritobegron primarily targets myogenic bladder overactivity, while some patients exhibit neurogenic or urothelial pathophysiology [4].
  • Incomplete Receptor Engagement: Suboptimal dosing or bioavailability may have limited target coverage in humans [1].

Ritobegron’s discontinuation underscores challenges in translating bladder-selective pharmacology to complex human OAB syndromes. Nevertheless, its high selectivity informed next-generation agonists like vibegron, which achieved clinical success [1] [6].

Properties

CAS Number

255733-81-4

Product Name

Ritobegron ethyl

IUPAC Name

ethyl 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetate

Molecular Formula

C23H31NO5

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C23H31NO5/c1-5-28-22(26)14-29-21-13-15(2)19(12-16(21)3)10-11-24-17(4)23(27)18-6-8-20(25)9-7-18/h6-9,12-13,17,23-25,27H,5,10-11,14H2,1-4H3/t17-,23-/m0/s1

InChI Key

SLXOKVKOBXCWCK-SBUREZEXSA-N

SMILES

CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C

Synonyms

ethyl 2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)-2,5-dimethylphenyloxy)acetate
KUC-7483
ritobegron ethyl

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C

Isomeric SMILES

CCOC(=O)COC1=CC(=C(C=C1C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.